molecular formula C19H26N2O3S B2484478 N-(4-(dimethylamino)phenethyl)-5-ethyl-2-methoxybenzenesulfonamide CAS No. 953942-32-0

N-(4-(dimethylamino)phenethyl)-5-ethyl-2-methoxybenzenesulfonamide

Cat. No. B2484478
CAS RN: 953942-32-0
M. Wt: 362.49
InChI Key: OBHLRJBOYRXUFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of suitable amine precursors with sulfonyl chlorides in the presence of a base. For example, a study describes the synthesis of sulfonamides derived from 4-methoxyphenethylamine, which is structurally similar to the compound . The process includes the reaction with sulfonyl chloride in an aqueous sodium carbonate solution, followed by treatment with various alkyl/aralkyl halides to produce a series of new sulfonamides (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of sulfonamides can be characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. These methods provide detailed information on the molecular framework and functional groups present in the compound. For instance, crystal structure analysis of related sulfonamide compounds via X-ray crystallography reveals information about their conformation and intramolecular interactions, which are crucial for understanding their chemical behavior (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, including those that lead to the formation of enzyme inhibitor complexes. These reactions are often explored through kinetic studies and computational modeling, providing insights into their mechanism of action on a molecular level. For example, certain sulfonamides have been shown to inhibit acetylcholinesterase competitively, a property that could be leveraged in therapeutic applications (Abbasi et al., 2018).

Scientific Research Applications

Enzyme Inhibition and Alzheimer’s Disease Research

A study by Abbasi et al. (2018) described the synthesis of sulfonamides derived from 4-methoxyphenethylamine, which showed inhibitory activity against acetylcholinesterase, suggesting potential therapeutic applications for Alzheimer’s disease. The compounds demonstrated competitive inhibition of acetylcholinesterase, forming an irreversible enzyme-inhibitor complex, indicating their potential as lead structures for designing more potent inhibitors for treating neurodegenerative diseases (Abbasi et al., 2018).

Antiviral and Antifungal Activities

Another research effort by Zareef et al. (2007) focused on synthesizing new benzensulfonamide compounds bearing the 1,3,4-oxadiazole moiety. These compounds were evaluated for their anti-HIV and antifungal activities. While the paper primarily discusses the synthetic route and characterization of these compounds, it highlights the diverse potential of sulfonamide derivatives in combating infectious diseases (Zareef et al., 2007).

Chromatographic Studies

Research by Vandenheuvel and Gruber (1975) explored the development of N-dimethylaminomethylene derivatives for gas-liquid chromatography of primary sulfonamides. Their work demonstrated that these derivatives have excellent chromatographic properties, indicating the compound's utility in analytical chemistry, especially in the sensitive detection and quantification of sulfonamides in biological samples (Vandenheuvel & Gruber, 1975).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For example, sulfonamides are known to inhibit the growth of bacteria by interfering with the synthesis of folic acid, a necessary component for bacterial growth .

Safety and Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. For example, many sulfonamides are known to cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-5-ethyl-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-5-15-8-11-18(24-4)19(14-15)25(22,23)20-13-12-16-6-9-17(10-7-16)21(2)3/h6-11,14,20H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHLRJBOYRXUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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